tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836871
InChI: InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)15-7-11-16-9-5-4-8(14)6-10(9)17-11/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
SMILES:
Molecular Formula: C13H16FN3O2
Molecular Weight: 265.28 g/mol

tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate

CAS No.:

Cat. No.: VC15836871

Molecular Formula: C13H16FN3O2

Molecular Weight: 265.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate -

Specification

Molecular Formula C13H16FN3O2
Molecular Weight 265.28 g/mol
IUPAC Name tert-butyl N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]carbamate
Standard InChI InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)15-7-11-16-9-5-4-8(14)6-10(9)17-11/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key WUYHNBNRZCDIRM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)F

Introduction

tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a chemical compound belonging to the carbamate class. It features a tert-butyl group attached to a benzo[d]imidazole moiety, which is substituted with a fluorine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and organic synthesis research.

Synthesis and Chemical Reactions

The synthesis of tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves several steps, often requiring controlled conditions such as specific temperatures and inert atmospheres to prevent side reactions and ensure high yields. Solvents like dichloromethane or acetonitrile may be used during synthesis.

Common Chemical Reactions:

  • Hydrolysis: The carbamate functionality can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding amine and carbon dioxide.

  • Nucleophilic Substitution: The fluorine atom may participate in nucleophilic substitution reactions, enhancing the compound's potential as a pharmaceutical agent.

Biological Activities and Applications

Compounds containing benzo[d]imidazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. While the specific biological activity of tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has not been extensively documented, similar compounds have shown promise in targeting various biological pathways.

Potential Applications:

  • Pharmacological Research: The compound is of interest in pharmacology due to its potential to modulate specific biological pathways relevant to diseases.

  • Organic Synthesis: It is used in organic synthesis research for its unique chemical structure and reactivity.

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